molecular formula C16H15N9 B6446752 3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2549005-59-4

3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B6446752
CAS No.: 2549005-59-4
M. Wt: 333.35 g/mol
InChI Key: XFNRAOSHYZDMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazine core substituted with a pyrazole moiety at the 3-position, linked via a piperazine group to a pyrazine-2-carbonitrile scaffold. The pyridazine and pyrazole rings are electron-deficient heterocycles, often associated with bioactivity in medicinal chemistry, particularly in kinase inhibition and CNS-targeting agents . The piperazine linker enhances solubility and conformational flexibility, while the pyrazine-carbonitrile group introduces hydrogen-bonding and dipole interactions, critical for target binding . Synthetic routes for analogous compounds typically involve nucleophilic substitution on pyridazine or pyrazine precursors, as seen in the acetylation of pyridazine derivatives (e.g., 85% yield for 3-acetylamino derivatives in ) .

Properties

IUPAC Name

3-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N9/c17-12-13-16(19-6-5-18-13)24-10-8-23(9-11-24)14-2-3-15(22-21-14)25-7-1-4-20-25/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNRAOSHYZDMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common approach involves the formation of the pyrazole and pyridazine rings followed by their functionalization and subsequent coupling with piperazine and pyrazine-2-carbonitrile units.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-diketone.

    Formation of Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a 1,4-diketone.

    Coupling Reactions: The pyrazole and pyridazine rings are then functionalized with appropriate leaving groups and coupled with piperazine and pyrazine-2-carbonitrile under suitable conditions, such as in the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in heterocyclic cores, substituents, and linkers. Key structural and functional differences are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycles Substituents/Linkers Key Features
Target Compound Pyridazine, Pyrazole, Pyrazine Piperazine, Carbonitrile Balanced hydrophilicity/lipophilicity; potential kinase inhibition
5-((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)pyrazine-2-carbonitrile () Imidazo-pyrrolo-pyrazine, Pyrazine Piperidine, Methyl, Carbonitrile Increased rigidity; imidazo-pyrrolo-pyrazine may enhance DNA intercalation
3-(4-(2,2,2-Trifluoroacetyl)piperazin-1-yl)pyrazine-2-carbonitrile () Pyrazine Trifluoroacetyl-piperazine, Carbonitrile Reduced basicity of piperazine; improved metabolic stability
2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine () Pyrazine, Triazole, Pyridine Dual triazole-pyridine arms Enhanced hydrogen-bond acceptor capacity; potential for metal coordination
3-(4-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)piperidin-1-yl)pyrazine-2-carbonitrile () Quinoline, Pyrazole, Pyrazine Piperidine, Methylpyrazole Higher lipophilicity (quinoline core); possible CYP450 inhibition

Key Observations:

Heterocyclic Core Modifications: Replacement of pyridazine with quinoline () increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. Imidazo-pyrrolo-pyrazine () introduces fused rings, likely enhancing intercalation with nucleic acids or ATP-binding pockets .

Linker Effects: Piperidine () vs. piperazine: Piperidine reduces conformational flexibility but improves metabolic stability compared to piperazine .

Functional Group Contributions :

  • Carbonitrile : Common across analogs; participates in dipole-dipole interactions and stabilizes binding via nitrile-metal coordination .
  • Triazole (): Offers additional hydrogen-bond acceptor sites, improving target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.